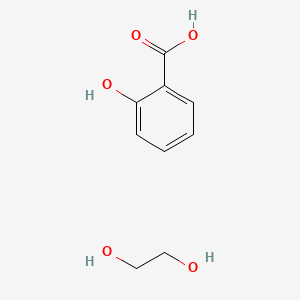

Ethane-1,2-diol;2-hydroxybenzoic acid

Description

Ethane-1,2-diol (ethylene glycol) is a vicinal diol (HOCH₂CH₂OH) widely used as an antifreeze agent, solvent, and precursor in organic synthesis. Its two hydroxyl groups facilitate hydrogen bonding, enhancing solubility in polar solvents. Ethane-1,2-diol is also employed in deep eutectic solvents (DESs) for efficient extraction of phenolic compounds .

2-Hydroxybenzoic acid (salicylic acid) is an aromatic carboxylic acid (C₆H₄(OH)COOH) with a hydroxyl group ortho to the carboxyl group. This structure enables intramolecular hydrogen bonding, increasing acidity (pKa ~2.98) compared to benzoic acid (pKa ~4.2). It is used pharmaceutically (e.g., aspirin derivatives) and as a metal-binding agent in coordination chemistry .

Properties

Molecular Formula |

C9H12O5 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

ethane-1,2-diol;2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2 |

InChI Key |

VEDLJOPBQDOZLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C(CO)O |

Origin of Product |

United States |

Scientific Research Applications

Glycol salicylate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.

Industry: Incorporated into various over-the-counter products for its analgesic and anti-inflammatory effects.

Mechanism of Action

Glycol salicylate exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation . By inhibiting COX enzymes, glycol salicylate reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-diol vs. Other Diols

Propane-1,2-diol (propylene glycol) and propane-1,3-diol are common diols. Ethane-1,2-diol’s vicinal hydroxyl groups enable stronger intermolecular hydrogen bonding, resulting in higher boiling points (197°C vs. 188°C for propane-1,2-diol). In crystal synthesis, replacing ethane-1,2-diol with propane-1,2-diol alters solvent polarity and ligand coordination, yielding distinct crystal structures (e.g., Cu-phenanthroline complexes) .

Glycerol (propane-1,2,3-triol) has three hydroxyl groups, increasing viscosity and hygroscopicity compared to ethane-1,2-diol. However, ethane-1,2-diol’s lower molecular weight makes it more volatile and suitable for DESs requiring lower viscosity .

Table 1: Physical Properties of Selected Diols

| Compound | Boiling Point (°C) | Solubility in Water (g/100 mL) | Acidity (pKa) |

|---|---|---|---|

| Ethane-1,2-diol | 197 | ∞ | ~15.1 (OH) |

| Propane-1,2-diol | 188 | ∞ | ~16.5 (OH) |

| Glycerol | 290 | ∞ | ~14.2 (OH) |

| Benzene-1,2-diol (catechol) | 245 | 45 | ~9.5 (OH) |

2-Hydroxybenzoic Acid vs. Other Hydroxybenzoic Acids

4-Hydroxybenzoic acid lacks intramolecular hydrogen bonding, resulting in lower acidity (pKa ~4.5) and reduced stability. 2-Hydroxybenzoic acid’s ortho-hydroxyl group enhances electron-withdrawing effects, improving metal coordination (e.g., in DK fragments for metal-binding applications) .

Benzoic acid lacks a hydroxyl group, making it less acidic (pKa ~4.2) and less reactive in electrophilic substitution. 2-Hydroxybenzoic acid’s dual functional groups enable diverse applications, such as synthesizing aspirin derivatives (e.g., 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid) with enhanced bioactivity .

Table 2: Chemical Properties of Hydroxybenzoic Acids

| Compound | Melting Point (°C) | Acidity (pKa) | Key Applications |

|---|---|---|---|

| 2-Hydroxybenzoic acid | 159 | 2.98 | Pharmaceuticals, metal-binding |

| 3-Hydroxybenzoic acid | 201 | 4.08 | Polymer precursors |

| 4-Hydroxybenzoic acid | 215 | 4.50 | Preservatives, liquid crystals |

| Benzoic acid | 122 | 4.20 | Food preservative |

Complexation and Solvent Properties

Ethane-1,2-diol forms stable complexes with metal ions (e.g., stannate). NMR studies show that increasing ethane-1,2-diol concentration shifts equilibrium toward higher ligand:stannate ratios (e.g., di-ester complexes) due to its dual hydroxyl groups . In DESs, choline chloride:ethane-1,2-diol (1:3) optimally extracts phenolic acids like gallic acid, outperforming glycerol-based DESs .

2-Hydroxybenzoic acid binds metals via its hydroxyl and carboxyl groups, enabling applications in sensors (e.g., SA-ST ion associates for potentiometric detection) .

Preparation Methods

Traditional Acid-Catalyzed Esterification

The most widely documented method for synthesizing ethane-1,2-diol;2-hydroxybenzoic acid involves esterification between ethylene glycol and salicylic acid using concentrated sulfuric acid as a catalyst. This approach follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of ethylene glycol attacks the carbonyl carbon of salicylic acid, facilitated by protonation of the carboxylic acid group.

Reaction Conditions and Limitations

The reaction typically proceeds at elevated temperatures (80–120°C) under reflux conditions to drive equilibrium toward ester formation. Stoichiometric excesses of ethylene glycol (molar ratios of 3:1 to 5:1) are employed to maximize yield, with reported conversions reaching 65–75% after 8–12 hours. However, this method faces criticism for generating substantial acidic waste due to the need for post-reaction neutralization. For every kilogram of product, approximately 2–3 liters of alkaline wastewater are produced, complicating large-scale applications.

Solid Acid Catalysis: A Sustainable Alternative

Recent advancements prioritize solid acid catalysts to address environmental and safety concerns associated with liquid acids. A 2023 patent (WO2023182349A1) details a continuous-flow system using Amberlite XH2071H, a macroreticular ion-exchange resin, which achieves 89% conversion at 150°C with a residence time of 90 minutes.

Mechanistic Advantages of Solid Catalysts

Solid acids function via Brønsted acid sites that protonate the carbonyl oxygen of salicylic acid, enhancing electrophilicity without leaching into the reaction mixture. This heterogenous catalysis enables catalyst reuse for over 10 cycles with <5% activity loss, significantly reducing operational costs. Comparative studies show that polymeric resins like Amberlite XH2071H outperform zeolites and silica-supported acids due to their higher acid-site density (1.2–1.5 mmol H⁺/g).

Table 1: Performance of Solid Acid Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Amberlite XH2071H | 150 | 90 | 89 | 94 |

| TAYCACURE SAC-6 | 140 | 120 | 82 | 89 |

| H-ZSM-5 | 160 | 60 | 75 | 78 |

Enzymatic Esterification: Biocatalytic Innovations

Emerging research explores lipase-mediated synthesis under mild conditions (30–45°C). Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) demonstrates 58% conversion in 24 hours, albeit with slower kinetics than chemical methods. While enzymatic routes eliminate acidic byproducts, scalability remains constrained by enzyme cost ($120–150 per kilogram of product).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates by enhancing molecular dipole rotation. Trials using 300 W irradiation at 100°C reduce reaction times to 30–45 minutes, achieving 78% conversion with sulfuric acid catalysis. However, energy consumption (0.8–1.2 kWh per mole) and equipment costs limit industrial adoption.

Solvent-Free Mechanochemical Methods

Ball-milling techniques, which avoid solvents entirely, yield 63% conversion after 2 hours of milling at 30 Hz. This approach minimizes waste but requires specialized equipment and exhibits lower reproducibility (±8% yield variance).

Q & A

Q. How can ethane-1,2-diol be used to establish an experimental model for studying urolithiasis (kidney stone formation)?

Ethane-1,2-diol induces urolithiasis by metabolizing into oxalic acid, which chelates calcium to form insoluble calcium oxalate (CaOx) crystals in the kidneys. To design this model:

- Administer 1% ethane-1,2-diol ad libitum in drinking water for 28 days in rodents.

- Monitor renal CaOx deposition via histopathology and urinary oxalate quantification.

- Validate by comparing biochemical markers (e.g., blood bicarbonate, urine volume) to human metabolic acidosis profiles .

Q. What methodological steps are critical for developing potentiometric sensors to detect 2-hydroxybenzoic acid (salicylic acid)?

- Reagents : Use ion associates of 2-hydroxybenzoic acid with cationic dyes (e.g., safranin T) as electrode-active substances.

- Membrane synthesis : Combine PVC, plasticizers (dibutyl phthalate), and cyclohexanone to form sensitive membranes.

- Calibration : Optimize ion associate ratios via absorption spectra and saturation methods to ensure sensor selectivity .

Q. How does ethane-1,2-diol function as a cross-linking agent in hydrogel synthesis?

- Reaction setup : Carboxymethylcellulose (CMC) is cross-linked with ethane-1,2-diol under microwave heating.

- Parameters : Control reaction time, temperature, and molar ratios to tune hydrogel porosity and water absorption capacity.

- Validation : Compare mechanical properties with hydrogels cross-linked via alternative agents (e.g., ethane-1,2-diamine) .

Advanced Research Questions

Q. How do mechanistic pathways differ in Cr(VI) oxidation of ethane-1,2-diol with and without phenanthroline catalysts?

- Without phenanthroline : Monomeric Cr(VI) species directly oxidize ethane-1,2-diol to hydroxy ethanal via nucleophilic attack.

- With phenanthroline : Cr(VI)-phen complexes form ternary intermediates, accelerating redox decomposition to hydroxy ethanal and Cr(III)-phen byproducts.

- Experimental validation : Use pseudo-first-order kinetics under varying [H⁺], [phen], and [ethane-1,2-diol] to distinguish rate-determining steps .

Q. How can contradictions in metabolic outcomes (e.g., alkalosis vs. acidosis) from ethane-1,2-diol exposure be resolved?

- Dose dependency : Low doses in rodents increase bicarbonate (metabolic alkalosis) due to enhanced CO₂ elimination, while high doses cause glycolic acid accumulation (acidosis).

- Interspecies variation : Compare hepatic alcohol dehydrogenase activity and oxalate excretion profiles between rodents and humans.

- Intervention studies : Co-administer inhibitors (e.g., TGME extract) to modulate metabolic pathways and validate via electrolyte balance assays .

Q. What synthetic strategies improve yield in synthesizing (1R,2R)-1,2-bis-(5-(4-hydroxynaphthalen-1-ylazo)-thiadiazol-2-yl)-ethane-1,2-diol?

- Stepwise synthesis : Start with (2R,3R)-(+)-tartaric acid to form diol intermediates, then couple with diazotized 1-naphthol.

- Optimization : Use IR and NMR to confirm intermediate structures and adjust reaction pH/temperature to maximize azo coupling efficiency.

- Purification : Employ column chromatography with DMSO as a solubilizing agent .

Q. How do micellar catalysts enhance chromic acid oxidation of ethane-1,2-diol in aqueous media?

- Catalyst system : Combine TX-100 (nonionic surfactant) with phenanthroline to stabilize Cr(VI)-phen complexes and reduce activation energy.

- Kinetic analysis : Measure rate constants under pseudo-first-order conditions ([Cr(VI)] = 0.001 mol dm⁻³, [ethane-1,2-diol] = 0.015 mol dm⁻³).

- Mechanistic insight : Ternary complex formation accelerates electron transfer, confirmed by UV-Vis spectroscopy and product isolation .

Methodological Considerations

Q. How can OECD Test Guideline 301A be applied to assess ethane-1,2-diol biodegradation in environmental studies?

- Inoculum preparation : Use activated sludge under aerobic conditions.

- Measurement : Track dissolved organic carbon (DOC) removal over 10 days; ≥90% degradation indicates high environmental mobility.

- Bioaccumulation potential : Calculate log Pow (-1.36) to confirm low lipid solubility and minimal bioaccumulation risk .

Q. What analytical techniques resolve discrepancies in polymerization kinetics during PET synthesis from ethane-1,2-diol and terephthalic acid?

- Direct esterification : Monitor acid conversion via titration and FTIR to track ester bond formation.

- Transesterification : Use GC-MS to quantify methanol byproduct release when starting from dimethyl esters.

- Catalyst screening : Compare manganese(II) ethanoate vs. acid catalysts for rate and molecular weight control .

Data Interpretation Challenges

Q. Why do acid-catalyzed reactions with ethane-1,2-diol (e.g., ketal formation) exhibit rate dependency on catalyst concentration?

- Mechanism : Benzenesulphonic acid protonates carbonyl groups, facilitating nucleophilic attack by diol. Doubling [acid] linearly increases proton availability, doubling reaction rate.

- Experimental design : Use excess ethane-1,2-diol (5:1 mass ratio to substrate) to maintain pseudo-first-order conditions and isolate catalytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.